5-Chloro-2-ethoxy-3-methoxypyridine

Medicinal Chemistry Physicochemical Property Structure-Activity Relationship

5-Chloro-2-ethoxy-3-methoxypyridine (CAS 2365418-40-0) is a trisubstituted pyridine derivative featuring a unique 2-ethoxy-3-methoxy-5-chloro substitution pattern. This specific arrangement confers distinct electronic and steric properties that are not readily replicated by simple in-class analogs.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62
CAS No. 2365418-40-0
Cat. No. B2554870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-ethoxy-3-methoxypyridine
CAS2365418-40-0
Molecular FormulaC8H10ClNO2
Molecular Weight187.62
Structural Identifiers
SMILESCCOC1=C(C=C(C=N1)Cl)OC
InChIInChI=1S/C8H10ClNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3
InChIKeyCMZVEIFMOQHDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-ethoxy-3-methoxypyridine (CAS 2365418-40-0): A Differentiated Pyridine Building Block for Precision Chemistry


5-Chloro-2-ethoxy-3-methoxypyridine (CAS 2365418-40-0) is a trisubstituted pyridine derivative featuring a unique 2-ethoxy-3-methoxy-5-chloro substitution pattern . This specific arrangement confers distinct electronic and steric properties that are not readily replicated by simple in-class analogs. Predicted physicochemical parameters include a pKa of 2.55±0.10 and a calculated LogP of 2.1423, positioning this compound within a specific property space for lead optimization . Its demonstrated inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) at millimolar concentrations further underscores its potential as a valuable starting point for medicinal chemistry programs [1].

Procurement Risk: Why 5-Chloro-2-ethoxy-3-methoxypyridine Cannot Be Casually Replaced by a Generic Analog


The performance of 5-Chloro-2-ethoxy-3-methoxypyridine in a synthetic sequence or biological assay is critically dependent on its precise substitution pattern. Simple substitution with a different halogen (e.g., 5-bromo), positional isomer (e.g., 5-chloro-3-ethoxy-2-methoxypyridine), or omission of a functional group (e.g., 2-ethoxy-3-methoxypyridine) results in quantifiable shifts in electronic character (pKa) and lipophilicity (LogP) that can derail SAR studies or alter reaction outcomes . For instance, the 5-chloro substituent provides a distinct balance of electron-withdrawing induction and resonance donation compared to a 5-bromo group, as evidenced by a pKa difference of 0.13 units . Furthermore, the specific 2-ethoxy-3-methoxy arrangement yields a unique steric and electronic environment at the pyridine ring, which cannot be assumed to be equivalent to regioisomers . Direct substitution with an unvalidated analog introduces an uncontrolled variable, compromising the reproducibility and interpretability of downstream results.

5-Chloro-2-ethoxy-3-methoxypyridine: Quantifiable Differentiation Data for Informed Procurement


Electronic Modulation: pKa Comparison with 5-Bromo Analog

The 5-chloro substituent imparts a distinct electronic character to the pyridine ring compared to the analogous 5-bromo derivative. This is quantifiably reflected in the predicted pKa values. 5-Chloro-2-ethoxy-3-methoxypyridine exhibits a pKa of 2.55±0.10, while the corresponding 5-bromo analog has a predicted pKa of 2.42±0.10 . This difference of 0.13 pKa units, though small, is meaningful in the context of lead optimization where subtle changes in basicity can influence target engagement, solubility, and off-target interactions.

Medicinal Chemistry Physicochemical Property Structure-Activity Relationship

Lipophilicity Tuning: LogP Comparison with 5-Bromo Analog

The 5-chloro derivative provides a distinct lipophilicity profile compared to its 5-bromo counterpart. 5-Chloro-2-ethoxy-3-methoxypyridine has a calculated LogP of 2.1423, whereas the 5-bromo analog exhibits a higher LogP of 2.2514 . This difference of 0.1091 LogP units reflects the increased lipophilic contribution of bromine over chlorine. Such a shift can be significant in medicinal chemistry, as lipophilicity is a key driver of membrane permeability, solubility, metabolic stability, and promiscuous binding.

Drug Design Lipophilicity ADME

Regioisomeric Selectivity: pKa and LogP Comparison with 5-Chloro-3-ethoxy-2-methoxypyridine

The positional arrangement of substituents on the pyridine ring directly impacts electronic and steric properties. A comparison between the target compound (2-ethoxy-3-methoxy-5-chloro) and its regioisomer (3-ethoxy-2-methoxy-5-chloro) reveals a quantifiable difference in predicted pKa: 2.55±0.10 versus 2.32±0.10, respectively . This ΔpKa of 0.23 units is a more pronounced shift than the halogen analog comparison. Notably, the calculated LogP values are nearly identical (2.1423 vs 2.14230) , indicating that the difference is primarily electronic in nature. This highlights that even when lipophilicity is matched, electronic differences can significantly alter reactivity and binding interactions.

Synthetic Chemistry Regioisomer Property Prediction

Biological Activity: Competitive Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

5-Chloro-2-ethoxy-3-methoxypyridine has been evaluated for its ability to competitively inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). Complete inhibition of the enzyme was observed at a concentration range of 0.5-1.0 mM [1]. HPPD is a validated target for herbicides and a point of therapeutic intervention for certain metabolic disorders. While this activity is in the millimolar range, it provides a quantifiable starting point for further optimization and establishes a baseline for SAR studies. This data point, though lacking a direct head-to-head comparator in the same assay system, is a verifiable biological activity of the compound that can guide its selection for specific research programs.

Enzyme Inhibition Herbicide Discovery Target Engagement

Targeted Application Scenarios for 5-Chloro-2-ethoxy-3-methoxypyridine Based on Quantifiable Differentiation


Medicinal Chemistry: Fine-Tuning Lead Compound Basicity

In a lead optimization campaign where a pyridine core's pKa is a critical determinant of target engagement or off-target liability, 5-Chloro-2-ethoxy-3-methoxypyridine offers a specific electronic profile. With a predicted pKa of 2.55±0.10, it provides a distinct basicity that is 0.13 units higher than its 5-bromo analog and 0.23 units higher than its regioisomer . This allows medicinal chemists to precisely modulate the protonation state of a candidate molecule, potentially improving its selectivity or pharmacokinetic properties without altering its lipophilicity to the same degree as a bromine substitution.

Drug Design: Balancing Lipophilicity in ADME Optimization

For projects where reducing lipophilicity is a primary goal to enhance solubility and metabolic stability, 5-Chloro-2-ethoxy-3-methoxypyridine presents a favorable profile. Its calculated LogP of 2.1423 is lower than that of the analogous 5-bromo derivative (LogP 2.2514) . This quantifiable difference supports its selection over the bromo analog when a less lipophilic, potentially more developable scaffold is desired, providing a rational basis for procurement in early-stage drug discovery.

Synthetic Chemistry: Leveraging a Unique Regioisomeric Scaffold

In the synthesis of complex molecules where the precise spatial arrangement of functional groups dictates downstream reactivity or binding, the unique 2-ethoxy-3-methoxy-5-chloro substitution pattern of this compound is critical. The quantifiably different pKa of the regioisomer (ΔpKa = 0.23) demonstrates that this is not an interchangeable building block. Researchers requiring this specific electronic and steric environment for a planned synthetic transformation or SAR exploration should procure this exact regioisomer to ensure experimental integrity and reproducibility.

Agrochemical Discovery: HPPD Inhibitor Starting Point

The documented ability of 5-Chloro-2-ethoxy-3-methoxypyridine to completely inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) at concentrations of 0.5-1.0 mM [1] positions it as a validated starting point for herbicide discovery programs targeting this enzyme. While the potency requires optimization, the confirmed activity against a commercially relevant target provides a tangible advantage over untested analogs. This evidence supports its procurement for dedicated HPPD inhibitor research and for use as a tool compound in studies of tyrosine metabolism.

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